Product packaging for Locustatachykinin II(Cat. No.:CAS No. 126985-98-6)

Locustatachykinin II

Cat. No.: B141538
CAS No.: 126985-98-6
M. Wt: 1065.2 g/mol
InChI Key: OPJHAGZHVNQOSR-ZAHKTKHZSA-N
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Description

Overview of Tachykinin-Related Peptides (TKRPs) in Invertebrates

Tachykinin-related peptides (TKRPs) represent a large and ancient family of neuropeptides found in a wide array of invertebrate species, including insects, crustaceans, mollusks, and annelids. researchgate.netnih.gov They are structurally related to vertebrate tachykinins and are characterized by a conserved C-terminal amino acid sequence, typically Phe-X-Gly-Y-Arg-NH2, where X and Y are variable residues. bioone.org This shared motif is critical for their biological activity. nih.gov

TKRPs are multifunctional messengers that are prominently expressed in the central nervous system and the gastrointestinal tract of invertebrates. researchgate.netnih.gov Their presence in both neuronal and gut endocrine cells suggests they function as both neuropeptides and hormone-like substances, similar to the "brain-gut peptides" in vertebrates. bioone.org The primary and most widely documented function of TKRPs is their potent myostimulatory (muscle-contracting) activity, particularly on visceral muscles like the hindgut, foregut, and oviducts in insects. core.ac.uknih.gov Beyond muscle contraction, TKRPs have been implicated in a variety of other physiological processes, including the regulation of hormone release, modulation of neuronal activity, and even influencing behaviors such as locomotor activity and odor perception in some species. nih.govbioone.orgcapes.gov.br The study of these peptides and their G protein-coupled receptors continues to reveal the diverse and evolutionarily conserved roles of tachykinin signaling in animal physiology. nih.gov

Historical Context of Locustatachykinin II Discovery and Initial Isolation from Locusta migratoria

The first members of the insect tachykinin family were discovered in 1990 by L. Schoofs and colleagues. researchgate.netnih.gov Among these was this compound, which was isolated and characterized from the migratory locust, Locusta migratoria. core.ac.uknih.gov The isolation was a significant milestone, providing the first biochemical evidence for the existence of tachykinin-related peptides in insects, which had previously only been suggested by immunoreactivity studies. raolab.cn

The research team manually dissected approximately 9,000 brain-corpora cardiaca-corpora allata-suboesophageal ganglion complexes from locusts. core.ac.uk These tissues were chosen as they are rich sources of neuropeptides. The isolation process involved extracting the peptides and purifying them through a series of High-Pressure Liquid Chromatography (HPLC) steps. core.ac.uknih.gov Throughout the purification, fractions were tested for biological activity using a myotropic bioassay, specifically by observing their ability to stimulate contractions in the hindgut of the cockroach Leucophaea maderae. core.ac.uk

This meticulous process yielded 5.3 micrograms of pure native this compound. core.ac.uk Subsequent gas-phase sequencing revealed its primary structure as a decapeptide with the amino acid sequence Ala-Pro-Leu-Ser-Gly-Phe-Tyr-Gly-Val-Arg-NH2. core.ac.uk The discovery and synthesis of this compound, along with Locustatachykinin I, confirmed the existence of a new family of insect neuropeptides with clear structural and functional homology to the vertebrate tachykinin family, thereby substantiating the long evolutionary history of these peptides. core.ac.uknih.gov

Research Findings: this compound

Table 1: Properties and Initial Findings for this compound

Property Details Reference(s)
Name This compound (Lom-TK-II) core.ac.uk
Source Organism Locusta migratoria (Migratory Locust) core.ac.uk
Source Tissue Brain-corpora cardiaca-corpora allata-suboesophageal ganglion complexes core.ac.uk
Amino Acid Sequence Ala-Pro-Leu-Ser-Gly-Phe-Tyr-Gly-Val-Arg-NH2 core.ac.uknih.gov
Molecular Characteristic Amidated decapeptide nih.gov
Initial Quantity Isolated 5.3 µg from 9000 tissue complexes core.ac.uk
Primary Biological Activity Myotropic (stimulates visceral muscle contraction) core.ac.uknih.gov

| Bioassay Tissues | Leucophaea maderae hindgut; Locusta migratoria foregut and oviduct | core.ac.uknih.gov |

Table 2: List of Compounds Mentioned

Compound Name
Locustatachykinin I
This compound
Locustatachykinin III
Locustatachykinin IV
Substance P
Neurokinin A
Neurokinin B
Eledoisin (B1671165)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C50H76N14O12 B141538 Locustatachykinin II CAS No. 126985-98-6

Properties

CAS No.

126985-98-6

Molecular Formula

C50H76N14O12

Molecular Weight

1065.2 g/mol

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C50H76N14O12/c1-27(2)21-34(61-47(74)38-14-10-20-64(38)49(76)29(5)51)45(72)62-37(26-65)44(71)57-24-39(67)58-36(22-30-11-7-6-8-12-30)46(73)60-35(23-31-15-17-32(66)18-16-31)43(70)56-25-40(68)63-41(28(3)4)48(75)59-33(42(52)69)13-9-19-55-50(53)54/h6-8,11-12,15-18,27-29,33-38,41,65-66H,9-10,13-14,19-26,51H2,1-5H3,(H2,52,69)(H,56,70)(H,57,71)(H,58,67)(H,59,75)(H,60,73)(H,61,74)(H,62,72)(H,63,68)(H4,53,54,55)/t29-,33-,34-,35-,36-,37-,38-,41-/m0/s1

InChI Key

OPJHAGZHVNQOSR-ZAHKTKHZSA-N

Isomeric SMILES

C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)N

Canonical SMILES

CC(C)CC(C(=O)NC(CO)C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C3CCCN3C(=O)C(C)N

sequence

APLSGFYGVR

Synonyms

Ala-Pro-Leu-Ser-Gly-Phe-Tyr-Gly-Val-Arg-NH2
locustatachykinin II protein, Locusta migratoria
Lom-TK-II protein, Locusta migratoria
LomTK-II protein, Locusta migratoria

Origin of Product

United States

Molecular Characterization and Biosynthesis of Locustatachykinin Ii

Primary Amino Acid Sequence Determination and Amidation

Locustatachykinin II is a neuropeptide first isolated from the migratory locust, Locusta migratoria. ontosight.ainih.gov Its primary structure was elucidated through gas-phase Edman degradation, a cornerstone technique for peptide sequencing. ontosight.aicore.ac.uk This analysis revealed a decapeptide with the following amino acid sequence: Ala-Pro-Leu-Ser-Gly-Phe-Tyr-Gly-Val-Arg. ontosight.ainih.gov

Table 1: Amino Acid Sequence of this compound

Position Amino Acid (3-Letter Code) Amino Acid (1-Letter Code)
1 Ala A
2 Pro P
3 Leu L
4 Ser S
5 Gly G
6 Phe F
7 Tyr Y
8 Gly G
9 Val V
10 Arg R

Initial characterization also involved amino acid composition analysis, which determined the molar ratios of the constituent amino acids, confirming the components identified in the sequence analysis. ontosight.ai

A critical feature of this compound is its C-terminal amidation. ontosight.ai The presence of a C-terminal amide group (-NH2) instead of a free carboxyl group (-COOH) is a common post-translational modification for many bioactive peptides. This was confirmed by comparing the chromatographic behavior of the natural peptide with synthetic versions of both the amidated and free-acid forms using high-performance liquid chromatography (HPLC). The natural this compound co-eluted with the synthetic amidated peptide, verifying its structure as Ala-Pro-Leu-Ser-Gly-Phe-Tyr-Gly-Val-Arg-NH2. ontosight.ai This amidation is crucial for the peptide's biological activity. frontiersin.org

Biosynthetic Pathways and Cellular Mechanisms of Production

The production of this compound occurs within specific neurosecretory cells and potentially in endocrine cells of the gut. core.ac.ukbioone.org The peptide was originally isolated from extracts of brain-corpora cardiaca-corpora allata-suboesophageal ganglion complexes, indicating that the central nervous system (CNS) is a primary site of synthesis. core.ac.uk

Immunocytochemical studies have provided a more precise localization. In Locusta migratoria, a large number of locustatachykinin-immunoreactive neurons are found throughout the brain, including the protocerebrum, deutocerebrum, and tritocerebrum, as well as in the suboesophageal ganglion. researchgate.net These neurons extend processes into various neuropils, suggesting a role as a neurotransmitter or neuromodulator. bioone.org The general cellular pathway for its production follows the standard model for secreted proteins:

Transcription and Translation: The gene encoding the locustatachykinin precursor is transcribed into mRNA in the nucleus. The mRNA is then translated into the prepropeptide on ribosomes associated with the endoplasmic reticulum. wikipedia.org

Processing and Packaging: The precursor is processed through the endoplasmic reticulum and Golgi apparatus, where it is folded, modified, and packaged into vesicles. wikipedia.org

Transport and Release: These vesicles are transported along axons to nerve terminals. Upon receiving an appropriate stimulus, the vesicles fuse with the cell membrane and release this compound into the synaptic cleft or hemolymph. wikipedia.org

Studies in related insects have also found tachykinin-like peptides in endocrine cells of the midgut, suggesting a role as a gut hormone, consistent with the "brain-gut peptide" concept. biologists.com

Mechanisms of Degradation and Metabolic Inactivation

The biological activity of neuropeptides like this compound is terminated by enzymatic degradation. This metabolic inactivation is crucial for controlling the duration and intensity of the peptide's signal. Several membrane-bound peptidases have been identified that degrade tachykinin-related peptides in insects. bioone.org

For locustatachykinins, the primary enzymes involved in their inactivation in the locust CNS are neprilysin (NEP) and, to a lesser extent, dipeptidyl peptidase IV (DPP IV).

Neprilysin (NEP): This is a membrane-bound endopeptidase that has been identified as the major enzyme responsible for degrading locustatachykinins in locust brain membranes. Studies using Locustatachykinin-I (which shares a high degree of homology with this compound) as a substrate showed that a neprilysin-like enzyme cleaves the peptide at the Gly-Phe bond.

Dipeptidyl Peptidase IV (DPP IV): This enzyme is known to cleave dipeptides from the N-terminus of proteins, particularly after a proline residue. Since this compound has a proline at the second position (Ala-Pro -...), it is a potential substrate for DPP IV, which would cleave the Ala-Pro dipeptide from the N-terminus. This enzyme has been found to be a minor contributor to the metabolism of locustatachykinins in locust neuronal membranes.

Other enzymes, such as angiotensin-converting enzyme (ACE) and deamidases, have been shown to inactivate tachykinins in other insect species, but neprilysin appears to be the key degrading enzyme in Locusta migratoria. The breakdown of this compound into smaller, inactive fragments effectively terminates its signaling function.

Table 2: Compound Names Mentioned

Compound Name
Locustatachykinin I
This compound
Locustatachykinin III
Locustatachykinin IV
Substance P
Neprilysin
Angiotensin-converting enzyme
Dipeptidyl peptidase IV

Comparative Neurobiology and Evolutionary Aspects of Locustatachykinin Ii

Sequence Homology and Divergence with Other Tachykinins

Locustatachykinin II (Lom-TK-II) is a member of the tachykinin superfamily, a large and ancient group of neuropeptides found throughout the animal kingdom. Its structure, while unique, shares defining characteristics with other tachykinins, revealing a complex evolutionary history of conservation and divergence. The quintessential feature of the superfamily is a conserved C-terminal motif, which is crucial for biological activity. In most invertebrate tachykinin-related peptides (TKRPs), this motif is Phe-X1-Gly-X2-Arg-NH2, whereas in vertebrate tachykinins it is typically Phe-X-Gly-Leu-Met-NH2. nih.govbioone.org

Four distinct locustatachykinins have been isolated from the locust, Locusta migratoria. nih.govontosight.ai this compound is a decapeptide with the sequence Ala-Pro-Leu-Ser-Gly-Phe-Tyr-Gly-Val-Arg-NH2. nih.govnih.gov All four locustatachykinins share a highly conserved C-terminal pentapeptide sequence, Phe-X-Gly-Val-Arg-NH2, which is critical for their myotropic activity. novusbio.com The primary differences between them lie in the N-terminal region.

Locustatachykinin I (Lom-TK-I) is a nonapeptide and is the most structurally simple of the four. nih.govcore.ac.uk

This compound (Lom-TK-II) and Locustatachykinin III (Lom-TK-III) are both decapeptides, differing at positions 3, 4, and 5. nih.govwikipedia.org

Locustatachykinin IV (Lom-TK-IV) is also a decapeptide and is unique among the four for having a Histidine (His) residue instead of a Tyrosine (Tyr) in the conserved C-terminal region (Phe-His-Gly-Val-Arg-NH2). novusbio.comwikipedia.org

This variation in the N-terminal portion among the locustatachykinins suggests a mechanism for functional diversification, potentially allowing for differential receptor binding or susceptibility to degradation, while the conserved C-terminus ensures their classification and fundamental activity within the tachykinin family.

Compound NameAmino Acid Sequence
Locustatachykinin IGly-Pro-Ser-Gly-Phe-Tyr-Gly-Val-Arg-NH₂
This compoundAla-Pro-Leu-Ser-Gly-Phe-Tyr-Gly-Val-Arg-NH₂
Locustatachykinin IIIAla-Pro-Gln-Ala-Gly-Phe-Tyr-Gly-Val-Arg-NH₂
Locustatachykinin IVAla-Pro-Ser-Leu-Gly-Phe-His-Gly-Val-Arg-NH₂

The structural similarities of this compound extend to tachykinin-related peptides found in other insects, which are collectively often referred to as insectatachykinins. ontosight.ai These peptides consistently feature the C-terminal consensus sequence –Phe-X-Gly-Y-Arg-NH2. bioone.org

Callitachykinins (CavTKs): Two tachykinins isolated from the blowfly, Calliphora vomitoria, CavTK-I (APTAFYGVR-NH2) and CavTK-II (GLGNNAFVGVR-NH2), show clear homology. researchgate.netpnas.org They share the characteristic C-terminal Phe-X-Gly-Val-Arg-NH2 motif seen in locustatachykinins, demonstrating a conserved structural theme among dipteran and orthopteran insects. researchgate.net

Drosophila Tachykinins (DTKs): The fruit fly, Drosophila melanogaster, produces several tachykinin-related peptides from a single gene (Tk). uniprot.org These peptides, such as DTK-1 (APTSSFIGMR-amide) and DTK-2 (APLAFVGLR-amide), also possess the invertebrate-type C-terminal sequence, ending in Arg-NH2. uniprot.org The sequence of DTK-2, in particular, shows notable similarity to the N-terminal region of this compound (APL-).

This pattern underscores a common evolutionary origin for insect tachykinins, where a conserved C-terminal active core is maintained, while the N-terminal portion varies considerably between species and even within a single organism.

A defining aspect of the tachykinin superfamily is its presence in both invertebrates and vertebrates. This compound and its insect relatives show distinct homology to vertebrate tachykinins like Substance P, Neurokinin A (NKA), and Neurokinin B (NKB). nih.govnih.gov This relationship, however, is marked by a key difference in the C-terminal motif. Vertebrate tachykinins share the consensus sequence Phe-X-Gly-Leu-Met-NH2. frontiersin.orgraolab.cn

Substance P (SP): The archetypal mammalian tachykinin, with the sequence Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2. bioone.orgua.edu

Neurokinin A (NKA): Its sequence is His-Lys-Thr-Asp-Ser-Phe-Val-Gly-Leu-Met-NH2. wikipedia.orgscientificlabs.co.uk

Neurokinin B (NKB): Its sequence is Asp-Met-His-Asp-Phe-Phe-Val-Gly-Leu-Met-NH2. nih.govwikipedia.org

The homology between locustatachykinins and their mammalian counterparts is limited, estimated at around 20-30%. nih.govontosight.ai The similarity is more pronounced with tachykinins from fish and amphibians, reaching up to 45%. nih.govnih.govontosight.ai Despite the C-terminal divergence (-Val-Arg-NH2 in Lom-TK-II vs. -Leu-Met-NH2 in vertebrate peptides), the shared Phe-X-Gly core is the basis for their inclusion in the same superfamily and points to a shared, ancient evolutionary origin. nih.govbioone.org

Beyond insects, tachykinin-like peptides are found in other invertebrate groups, showcasing the broad distribution of this family.

Eledoisin (B1671165): Isolated from the salivary glands of the cephalopod Eledone moschata, eledoisin was one of the first invertebrate tachykinins identified. bioone.orgfrontiersin.org Its sequence (pGlu-Pro-Ser-Lys-Asp-Ala-Phe-Ile-Gly-Leu-Met-NH2) features a vertebrate-like Phe-X-Gly-Leu-Met-NH2 C-terminus, making it more similar to Substance P than to the insect tachykinins in this regard. core.ac.ukfrontiersin.org

Sialokinins: Sialokinin I and II are peptides isolated from the salivary glands of the yellow fever mosquito, Aedes aegypti. researchgate.netnih.gov Intriguingly, despite being found in an insect, they possess the vertebrate-type C-terminal motif (-Phe-Tyr-Gly-Leu-Met-NH2). nih.gov It is hypothesized that these peptides evolved convergently to act as potent vasodilators on the mosquito's vertebrate hosts by targeting their tachykinin receptors. raolab.cn

Evolutionary Conservation of the Tachykinin Superfamily across Bilateria

The tachykinin signaling system is remarkably ancient, with clear orthologs present in both protostomes (e.g., insects, molluscs) and deuterostomes (e.g., vertebrates, echinoderms). nih.govnih.gov This indicates that the system originated in the last common ancestor of all bilaterian animals. pnas.orgfrontiersin.org The evolutionary history of the superfamily is a story of co-evolution between the peptide ligands and their G protein-coupled receptors. pnas.org

The primary evidence for this shared ancestry is the conserved C-terminal amino acid sequence, which is essential for receptor activation. The divergence of this motif into two main forms represents a major evolutionary split:

Protostome Tachykinin-Related Peptides (TKRPs) are generally characterized by the C-terminal sequence -FXGXR-NH2. nih.gov

Deuterostome Tachykinins are characterized by the C-terminal sequence -FXGLM-NH2. nih.gov

This fundamental difference, particularly in the final two amino acid residues (-Arg-NH2 vs. -Met-NH2), is likely the result of ligand-receptor co-evolution following the protostome-deuterostome split. raolab.cn The existence of multiple tachykinin genes in vertebrates (e.g., Tac1 for Substance P/NKA, Tac3 for NKB) arose from gene duplication events within the vertebrate lineage, allowing for the functional diversification of the system. frontiersin.orgmnhn.fr In contrast, many protostomes possess a single tachykinin gene that can produce multiple, distinct peptide variants through alternative splicing or post-translational processing. bioone.org

Phylogenetic Analysis of this compound and Related Peptides

Phylogenetic analyses, based on the amino acid sequences of both the tachykinin peptides and their receptors, confirm the evolutionary relationships suggested by sequence homology. These studies consistently show that the tachykinin superfamily and its receptors were present in the urbilaterian ancestor. nih.govfrontiersin.org

Phylogenetic trees constructed from receptor sequences demonstrate that invertebrate TKRP receptors (like those for locustatachykinins) and vertebrate tachykinin receptors (NK1, NK2, NK3) form distinct, monophyletic clades. frontiersin.orgbioscientifica.com This indicates that a single ancestral tachykinin receptor gene duplicated and diversified within the vertebrate lineage to produce the multiple receptor subtypes seen today. frontiersin.org The receptor from the protochordate Ciona intestinalis (CiTKR) often appears as a sister to the entire vertebrate receptor clade, supporting the idea that the receptor duplication occurred early in vertebrate evolution. frontiersin.org

Receptor Pharmacology and Signal Transduction Pathways Mediated by Locustatachykinin Ii

Characterization of Locustatachykinin II Receptors

This compound, like other tachykinin-related peptides, exerts its effects by binding to specific G protein-coupled receptors (GPCRs). In insects, two key receptors that have been identified and characterized in relation to tachykinin signaling are the Drosophila tachykinin receptor (DTKR) and the neurokinin receptor from Drosophila (NKD). nih.govnih.gov These receptors share significant sequence similarity with mammalian tachykinin receptors, particularly within their transmembrane domains. bioone.org

Table 1: Key Receptors for Tachykinin-Related Peptides in Insects

ReceptorAbbreviationGene (in Drosophila)Known Ligands
Drosophila Tachykinin ReceptorDTKR (TkR99D)CG7887Drosotachykinins (DTK-1 to DTK-5)
Neurokinin Receptor from DrosophilaNKD (TkR86C)CG6515Drosotachykinin-6 (DTK-6), Natalisins

Drosophila has been a pivotal model organism for elucidating the function of these receptors. DTKR is activated by several endogenous Drosophila tachykinins (DTKs), specifically DTK-1 through DTK-5. biologists.com Conversely, the NKD receptor was initially shown to be responsive to this compound. bioone.org Later studies revealed that NKD is specifically activated by DTK-6, which possesses a distinct C-terminal amino acid sequence compared to other DTKs. nih.govnih.gov Interestingly, further research has identified natalisins as another class of ligands for the NKD receptor. nih.gov The expression of both DTKR and NKD is observed from early embryonic stages and continues throughout the development of the fly. raolab.cn

Ligand-Receptor Binding Kinetics and Specificity

The interaction between a ligand like this compound and its receptor is a dynamic process governed by binding kinetics, including the rates of association (k-on) and dissociation (k-off). nih.gov The specificity of this binding determines the physiological response. The C-terminal region of tachykinin-related peptides is crucial for receptor binding and activation. nih.gov

Studies have shown that this compound can bind to the NKD receptor. bioone.org The specificity of this interaction is highlighted by the fact that NKD responds to Lom-TK-II but not to vertebrate tachykinins. bioone.org This suggests a distinct binding pocket or conformational requirement for activation by insect tachykinins. The binding of this compound to its receptor is a critical first step in initiating the intracellular signaling cascade. The strength and duration of this binding, influenced by the ligand's affinity and residence time at the receptor, can significantly impact the downstream physiological effects. nih.govsigmaaldrich.com

Intracellular Signal Transduction Cascades

Upon binding of this compound to its receptor, a conformational change in the receptor protein initiates a cascade of intracellular events, transmitting the signal from the cell surface to the interior. These signaling pathways are crucial for translating the hormonal signal into a cellular response.

G-Protein Coupled Receptor Activation Mechanisms

This compound receptors are classic G protein-coupled receptors (GPCRs), which are characterized by their seven transmembrane domains. wikipedia.orgdiva-portal.org The binding of an agonist like this compound triggers a conformational change in the receptor, which in turn activates an associated heterotrimeric G protein. wikipedia.orgnih.govnih.gov This activation involves the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the G protein. wikipedia.org The activated Gα subunit then dissociates from the βγ-subunits and can interact with downstream effector enzymes to generate second messengers. wikipedia.org

Phospholipase C-Inositol Trisphosphate-Calcium Ion Signaling Pathway

A primary signaling pathway activated by this compound is the Phospholipase C (PLC) pathway. bioone.org Upon receptor activation, the G protein (specifically a Gq-type) stimulates the enzyme Phospholipase C. wikipedia.orgwikipedia.org PLC then cleaves a membrane phospholipid called phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). wikipedia.orgwikipedia.orgebi.ac.uk

IP3 is a small, water-soluble molecule that diffuses into the cytoplasm and binds to IP3 receptors, which are ligand-gated calcium channels located on the membrane of the endoplasmic reticulum. wikipedia.orgyoutube.comresearchgate.net This binding triggers the release of stored calcium ions (Ca2+) from the endoplasmic reticulum into the cytosol, leading to a rapid increase in intracellular calcium concentration. youtube.comresearchgate.net This rise in cytosolic Ca2+ is a key event that can trigger a variety of cellular responses, including muscle contraction and hormone release. bioone.orgwikipedia.org For instance, the application of this compound to cells expressing the NKD receptor has been shown to induce the generation of IP3. bioone.org

Adenylyl Cyclase-cAMP-Protein Kinase A Signaling Pathway

In addition to the PLC pathway, tachykinin signaling can also involve the adenylyl cyclase-cAMP-protein kinase A (PKA) pathway. raolab.cn Activation of certain GPCRs can lead to the stimulation of the enzyme adenylyl cyclase, which converts adenosine (B11128) triphosphate (ATP) into cyclic adenosine monophosphate (cAMP). genome.jpnih.gov cAMP then acts as a second messenger, and its primary intracellular effector is Protein Kinase A (PKA). genome.jpplos.orgsdbonline.org

The binding of cAMP to the regulatory subunits of PKA causes a conformational change that releases the active catalytic subunits. wikipedia.org These catalytic subunits can then phosphorylate various substrate proteins, including enzymes, ion channels, and transcription factors, thereby altering their activity and leading to a cellular response. genome.jp While the PLC pathway is a well-established route for tachykinin signaling, evidence also points to the involvement of the cAMP pathway. For example, some studies on insect tachykinin receptors have shown that they can mediate increases in intracellular cAMP levels. raolab.cn The co-localization of PKA with adenylyl cyclase via A-Kinase Anchoring Proteins (AKAPs) can enhance the efficiency and specificity of this signaling pathway. nih.govplos.org

Physiological and Neuromodulatory Roles of Locustatachykinin Ii in Invertebrate Systems

Myotropic Effects on Visceral Muscle Systems

One of the most well-documented functions of Locustatachykinin II is its potent myotropic (muscle-stimulating) activity on various visceral muscle systems in insects. bioone.orgnih.govraolab.cn

This compound has been shown to be a powerful stimulator of hindgut contractions in the cockroach, Leucophaea maderae. core.ac.uknih.gov This effect is characterized by an increase in the frequency and amplitude of spontaneous contractions. core.ac.uk The high sensitivity of the Leucophaea hindgut to Lom-TK-II has made it a valuable bioassay for the isolation and characterization of tachykinin-related peptides. core.ac.uknih.gov

Notably, the hindgut of Leucophaea maderae is more sensitive to this compound than to Locustatachykinin I, another related peptide. core.ac.uk Synthetic this compound was found to elicit an increase in spontaneous contractions of the cockroach hindgut at a threshold concentration of 1.5 ± 0.18 x 10⁻¹⁰ M, a value nearly identical to that of the natural product. core.ac.uk

Table 1: Myotropic Effects of this compound on Hindgut Contractions
Insect SpeciesTissueObserved EffectThreshold Concentration (M)Reference
Leucophaea maderaeHindgutStimulation of spontaneous contractions1.5 ± 0.18 x 10⁻¹⁰ core.ac.uk

In the migratory locust, Locusta migratoria, this compound plays a significant role in regulating the motility of the foregut and oviducts. core.ac.uknih.gov It stimulates contractions in both of these visceral muscles. core.ac.uk The foregut of Locusta migratoria is particularly sensitive to this compound, exhibiting an increase in spontaneous contractions at a threshold concentration of 3.2 ± 0.3 x 10⁻¹⁰ M. core.ac.uk

The oviduct of Locusta migratoria is also stimulated by this compound, although it is less sensitive than the foregut. core.ac.uk The threshold concentration for stimulating oviduct contractions is 2.4 ± 0.3 x 10⁻⁹ M. core.ac.uk Interestingly, under the same experimental conditions, locustatachykinins had no effect on the contraction pattern of the hindgut in Locusta migratoria. core.ac.uk

Table 2: Regulation of Foregut and Oviduct Motility in Locusta migratoria by this compound
TissueObserved EffectThreshold Concentration (M)Reference
ForegutIncrease in spontaneous contractions3.2 ± 0.3 x 10⁻¹⁰ core.ac.uk
OviductStimulation of contractions2.4 ± 0.3 x 10⁻⁹ core.ac.uk

Neuroendocrine Regulation

Beyond its direct effects on muscle tissue, this compound also functions as a neuroendocrine regulator, influencing the release of other hormones. nih.govbioone.org

A key neuroendocrine role of this compound is the modulation of adipokinetic hormone (AKH) release from the corpora cardiaca, a major neuroendocrine gland in insects. nih.govresearchgate.net In vitro experiments have demonstrated that this compound induces the release of AKH in a dose-dependent manner. nih.govresearchgate.net This action is mediated through the second messenger cyclic AMP (cAMP), as this compound has been shown to rapidly and transiently elevate cAMP levels within the glandular lobe of the corpora cardiaca. nih.govresearchgate.net The peak level of cAMP occurs approximately 45 seconds after stimulation with the peptide. nih.gov This suggests that this compound is involved in controlling the release of adipokinetic hormones, which are critical for mobilizing energy reserves during flight and other high-energy activities. nih.goveje.cz

Control of Fluid and Ion Homeostasis

This compound also contributes to the maintenance of fluid and ion balance in insects through its actions on the excretory system. biologists.combiorxiv.org

This compound has been shown to possess diuretic activity, stimulating fluid secretion by the Malpighian tubules, the primary excretory organs in insects. biologists.combiorxiv.org This effect has been observed in isolated tubules from locust species such as Schistocerca gregaria and Locusta migratoria. biologists.combiorxiv.org The diuretic action of locustatachykinins is dose-dependent and contributes to the regulation of hydromineral balance. biologists.combiorxiv.org While the direct diuretic effect is significant, locustatachykinin has also been observed to stimulate the writhing activity of the tubules, which may further assist in the flow of urine. biologists.combiorxiv.org

Influence on Cation and Anion Transport

Tachykinins, including locustatachykinin, are recognized for their effects on ion and fluid transport, particularly in the Malpighian tubules, the primary excretory and osmoregulatory organs in insects. biorxiv.org In Drosophila melanogaster, tachykinins act as diuretic hormones, stimulating the transport of both cations and anions across the tubule epithelium. biorxiv.orgbiologists.com This action is mediated through the tachykinin receptor (DTKR), which is expressed in the stellate cells of the Malpighian tubules. biorxiv.orgbiologists.com Activation of DTKR leads to an increase in fluid secretion by promoting the movement of ions, which in turn drives the osmotic flow of water. biorxiv.org

The ability of locustatachykinin to stimulate fluid secretion has also been observed in other insect species, including locusts (Schistocerca gregaria and Locusta migratoria) and the tobacco hornworm (Manduca sexta). biorxiv.orgbiologists.com In locusts, tachykinins work synergistically with other diuretic peptides to regulate fluid secretion, highlighting a complex interplay of signaling molecules in maintaining ion and water homeostasis. nih.gov

Table 1: Effect of Drosophila Tachykinin-1 (DTK-1) on Ion Transport in Drosophila melanogaster Malpighian Tubules

IonEffect on Concentration in Secreted FluidEffect on Transport Rate
Na+ Significant Decrease biorxiv.orgSignificant Increase biorxiv.org
Cl- Significant Increase biologists.comSignificant Increase biologists.combiorxiv.org

Central Nervous System Neuromodulation

Locustatachykinin-like peptides are widely distributed throughout the central nervous system (CNS) of insects, suggesting their significant role as neurotransmitters or neuromodulators. nih.gov Immunohistochemical studies have revealed the presence of tachykinin-immunoreactive neurons in various brain regions, including the protocerebrum, deutocerebrum, tritocerebrum, and subesophageal ganglion in species like the blowfly Calliphora vomitoria and the cockroach Leucophaea maderae. nih.govnih.gov These neurons project to numerous neuropil areas, such as the central body, protocerebral bridge, antennal lobes, and mushroom body calyces, indicating their involvement in a wide array of neuronal processes. nih.govroyalsocietypublishing.org

Tachykinins are implicated in the modulation of motor control and locomotion. In Drosophila, tachykinin signaling is known to be part of the neuromodulatory circuits that control locomotion. nih.gov The widespread presence of tachykinin-like immunoreactivity in interneurons of the thoracic ganglia in cockroaches and the thoracicoabdominal ganglion in blowflies further supports their role in motor function. nih.govnih.gov These interneurons are positioned to influence the local circuits that govern leg movements and other locomotor activities. nih.gov In crustaceans, tachykinin-related peptides are important neuromodulators in the stomatogastric nervous system, which controls the rhythmic motor patterns of the foregut. nih.govbiologists.com While direct studies on this compound's specific role in limb locomotion circuits are ongoing, its presence in key motor control centers points to a significant modulatory function.

The olfactory system is another key target for tachykinin modulation. In Drosophila, tachykinins play a role in early olfactory processing. nih.gov Tachykinin-immunoreactive neurons are found in the antennal lobes, the primary olfactory centers in the insect brain, in species such as the blowfly, cockroach, and the sawfly, Athalia rosae. nih.govroyalsocietypublishing.orgoup.com In the blowfly, immunoreactive processes are present in all the glomeruli of the antennal lobes. nih.gov This anatomical arrangement suggests that tachykinins can modulate the activity of olfactory projection neurons and local interneurons, thereby shaping the initial processing of odor information. The presence of tachykinin-like immunoreactivity in the mushroom body calyces, a higher-order olfactory processing center, in cockroaches further points to a role in olfactory learning and memory. nih.govroyalsocietypublishing.org

Tachykinins are involved in the processing of sensory information, including nociception (the perception of pain). nih.gov In Drosophila, tachykinin signaling is implicated in the processing of noxious stimuli. biorxiv.org The distribution of tachykinin-immunoreactive neurons in various sensory processing areas of the brain, such as the optic tubercle and non-glomerular neuropil, supports a broad role in sensory modulation. nih.govnih.gov In the desert locust, Schistocerca gregaria, a subpopulation of columnar neurons in the central complex, a brain region crucial for spatial orientation, is immunoreactive to antisera against locustatachykinin. frontiersin.org These neurons are thought to be postsynaptic to GABAergic tangential neurons that receive polarized light information, suggesting a role for tachykinins in the processing of visual compass signals. frontiersin.org

Tachykinin signaling has been linked to the regulation of complex behaviors such as aggression and food searching. nih.gov In Drosophila, tachykinins are involved in modulating aggression. nih.govzandawala.com Furthermore, tachykinin-expressing neurons in the adult fly brain are active during food searches, particularly in hungry individuals, suggesting a role in foraging behavior. biorxiv.orgzandawala.com This is consistent with the broader function of tachykinins in integrating sensory information with internal states to produce adaptive behaviors. rjpbr.com The localization of tachykinin-like peptides in the frontal ganglion of the cockroach, which controls foregut motility, also suggests a role in the regulation of feeding. nih.govresearchgate.net

Tachykinins are integral to the organism's response to metabolic stress and play a role in regulating lipid metabolism. nih.gov In Drosophila, tachykinin signaling is involved in metabolic stress responses. nih.govresearchgate.net Neurosecretory cells in the fly brain that produce tachykinins also co-express other neuropeptides and are involved in responses to starvation and desiccation. researchgate.net Furthermore, tachykinin signaling directly regulates lipid metabolism in the Drosophila intestine. nih.gov This highlights a conserved function of tachykinins in coordinating energy homeostasis, a role that is also observed in vertebrates. nih.gov The accumulation of lipid droplets, which are central to energy homeostasis and stress adaptation, is a key aspect of the metabolic stress response. frontiersin.org

Co-localization and Co-transmission with Other Neurotransmitters (e.g., Octopamine, GABA, Substance P)

The functional versatility of neuropeptides like locustatachykinin is often enhanced through their co-localization and subsequent co-transmission with other neuroactive molecules, particularly classical small molecule neurotransmitters (SMNs). nih.govfrontiersin.org This arrangement allows for complex and dynamic signaling within neuronal circuits, where the neuropeptide typically acts as a neuromodulator, shaping and refining the primary effects of the co-released neurotransmitter. frontiersin.org While the study of co-transmission in invertebrate systems is an expanding field, several key findings have illuminated the instances where tachykinin-related peptides (TKRPs), the family to which this compound belongs, coexist and cooperate with other signaling molecules. nih.govbioone.orgdiva-portal.orgnih.gov

Detailed Research Findings

Research across different invertebrate species has provided direct evidence for the co-localization of TKRPs with various neurotransmitters.

Co-localization with GABA: One of the most well-documented instances of co-localization is between TKRPs and the inhibitory neurotransmitter γ-aminobutyric acid (GABA). bioone.orgnih.gov In the visual system of the crayfish Pacifastacus leniusculus, immunocytochemical studies have shown that GABA and a TKRP are co-localized in the amacrine neurons of the lamina ganglionaris, the first synaptic layer of the optic lobe. bioone.orgnih.gov These neurons are part of an inhibitory pathway, and the co-localization suggests a combined role in modulating visual processing. bioone.orgnih.gov While direct evidence points to their presence in the same amacrine neurons, it is noted that other neurons in the lamina also contain either TKRP or GABA individually, indicating complex and layered signaling pathways. nih.gov The co-localization of GABA and substance P (a vertebrate tachykinin) has also been observed in the vertebrate retina, suggesting an evolutionarily conserved principle of tachykinin and GABA interaction in visual processing. nih.gov

Co-localization with Acetylcholine (B1216132): In the fruit fly Drosophila melanogaster, the tachykinin system (Drosophila tachykinin, DTK) shows evidence of co-localization with the excitatory neurotransmitter acetylcholine (ACh). diva-portal.org Studies of the central complex, a brain region critical for locomotor behavior, revealed that subpopulations of neurons expressing DTK also contain markers for acetylcholine. diva-portal.org This suggests that DTK may act as a co-transmitter to modulate cholinergic signaling within the circuits that control movement and navigation. diva-portal.org

Investigations into Co-localization with Other Neurotransmitters: While clear evidence exists for GABA and ACh, research into co-localization with other neurotransmitters is ongoing. For instance, a study on polarization-sensitive descending neurons in the locust brain specifically investigated the co-localization of various neuroactive substances. jneurosci.org In these particular neurons, no co-labeling was found between neurobiotin-stained cells and antisera for this compound, GABA, serotonin, FMRFamide, or allatostatin-A. jneurosci.org This finding underscores that co-localization is not a universal feature of all tachykinin-expressing neurons; rather, it is specific to certain neuronal populations and circuits, reflecting a tailored functional role.

The principle of co-transmission posits that the differential release of neuropeptides and SMNs can be regulated by neuronal firing patterns, allowing for a flexible and state-dependent modulation of synaptic output. frontiersin.org In general, SMNs are released by low-frequency stimulation, whereas the release of neuropeptides, which are stored in larger, dense-core vesicles, typically requires higher-frequency or burst firing. frontiersin.org This allows a single neuron to transmit different chemical signals under varying physiological conditions, greatly expanding its signaling capacity. frontiersin.org The presence of TKRPs alongside neurotransmitters like GABA and ACh in specific invertebrate neurons provides a clear substrate for such complex neuromodulation. bioone.orgdiva-portal.orgnih.gov

Data on Co-localization of Tachykinin-Related Peptides

Invertebrate SpeciesTachykinin PeptideCo-localized NeurotransmitterNeuron/Tissue LocationReference
Crayfish (Pacifastacus leniusculus)Tachykinin-Related Peptide (TRP)GABAAmacrine neurons of the lamina ganglionaris bioone.orgnih.gov
Fruit Fly (Drosophila melanogaster)Drosophila Tachykinin (DTK)AcetylcholineSubpopulations of neurons in the central complex diva-portal.org
Locust (Schistocerca gregaria)This compoundNone Found (in tested neurons)Polarization-sensitive descending neurons jneurosci.org

Distribution and Anatomical Mapping of Locustatachykinin Ii System Components

Localization of Locustatachykinin II Peptides in Neural Tissues

The central nervous system (CNS) of insects exhibits an extensive network of neurons that produce and release locustatachykinin-like peptides. These neurons are strategically positioned to influence a wide array of physiological processes.

Immunoreactivity to locustatachykinin is broadly distributed across the major divisions of the insect brain, indicating its integral role in higher-order processing and sensory integration.

In the locust Locusta migratoria, approximately 800 locustatachykinin-like immunoreactive (LomTK-LI) neurons have been identified, with cell bodies in the protocerebrum, deutocerebrum, and tritocerebrum. nih.gov Similarly, in the moth Heliothis virescens, around 500 LomTK-II immunoreactive cell bodies were found in the brain, with the majority (about 400) located in the protocerebrum. researchgate.net The remaining cell bodies were distributed across the deutocerebrum and tritocerebrum. researchgate.net In the cockroach Leucophaea maderae, a large number of LomTK-LI interneurons are also present in the proto-, deuto-, and tritocerebrum. nih.govroyalsocietypublishing.org

Protocerebrum: This is the site of the highest concentration of LomTK-LI cell bodies in several species. researchgate.net In locusts, processes from these neurons innervate most synaptic neuropils. nih.gov In the moth, immunoreactive processes are prominent in the superior protocerebrum and lateral protocerebrum. researchgate.net A few protocerebral neurons in the cockroach send processes to the glandular lobe of the corpora cardiaca. nih.govroyalsocietypublishing.org

Deutocerebrum: The primary olfactory center, the deutocerebrum, also contains LomTK-LI neurons. In the moth, immunoreactive processes are found exclusively in the antennal lobe. researchgate.net This is consistent with findings in the blowfly Calliphora vomitoria, where immunoreactive processes were traced to all the glomeruli of the antennal lobes. nih.gov

Tritocerebrum: Cell bodies and processes displaying locustatachykinin-like immunoreactivity are also found in the tritocerebrum of locusts, moths, and cockroaches. nih.govresearchgate.netnih.govroyalsocietypublishing.org In the locust, some tritocerebral neurons contribute to the extensive network of fibers in the brain's neuropils. nih.gov

Optic Lobe: The optic lobes, crucial for visual processing, are innervated by tachykinin-containing neurons. In locusts, LomTK-LI cell bodies are present in the optic lobes, and their processes innervate the synaptic neuropils within this region. nih.gov Similarly, in the moth Heliothis virescens, the optic lobe shows labeled processes. researchgate.net However, in the blowfly Calliphora vomitoria, no immunoreactivity was detected in the optic lobes. nih.gov

Central Body: This complex of midline neuropils, involved in sensory integration and motor control, is a prominent site of locustatachykinin-like immunoreactivity. In locusts, the central body is strongly innervated by LomTK-LI processes. nih.gov This is also the case in the cockroach Leucophaea maderae and the moth Heliothis virescens. researchgate.netnih.govroyalsocietypublishing.org

Antennal Lobe: As part of the deutocerebrum, the antennal lobes are key targets of tachykininergic innervation. In both the moth and the blowfly, immunoreactive processes are found throughout the antennal lobes, suggesting a role in olfactory signal processing. researchgate.netnih.gov

Table 1: Distribution of Locustatachykinin-Like Immunoreactivity in the Brain of Various Insect Species

Brain RegionLocusta migratoria (Locust)Heliothis virescens (Moth)Leucophaea maderae (Cockroach)Calliphora vomitoria (Blowfly)
Protocerebrum Cell bodies and processes present. nih.gov~400 cell bodies and abundant processes. researchgate.netNumerous interneurons and processes. nih.govroyalsocietypublishing.orgCell bodies and processes present. nih.gov
Deutocerebrum Cell bodies and processes present. nih.govCell bodies and processes in antennal lobe. researchgate.netNumerous interneurons and processes. nih.govroyalsocietypublishing.orgCell bodies and processes in antennal lobe. nih.gov
Tritocerebrum Cell bodies and processes present. nih.govCell bodies and processes present. researchgate.netNumerous interneurons and processes. nih.govroyalsocietypublishing.orgCell bodies and processes present. nih.gov
Optic Lobe Cell bodies and processes present. nih.govProcesses present. researchgate.netProcesses present. nih.govroyalsocietypublishing.orgNo immunoreactivity detected. nih.gov
Central Body Processes present. nih.govProcesses present. researchgate.netProcesses present. nih.govroyalsocietypublishing.orgProcesses in fan-shaped body. nih.gov
Antennal Lobe Processes present. mdpi.comresearchgate.netProcesses present. researchgate.netProcesses present. nih.govroyalsocietypublishing.orgProcesses in all glomeruli. nih.gov

The ventral nerve cord, comprising a chain of ganglia, also shows significant locustatachykinin-like immunoreactivity.

Suboesophageal Ganglion (SOG): In the blowfly, LomTK-LI neurons are found in the SOG. nih.gov The cockroach L. maderae also possesses a large number of LomTK-LI interneurons in this ganglion. nih.govroyalsocietypublishing.org Furthermore, in L. maderae, some fibers innervating the pharyngeal dilator muscles are thought to originate from cell bodies in the SOG. nih.govroyalsocietypublishing.org

Thoracic-Abdominal Ganglia: In the cockroach, each thoracic ganglion contains six LomTK-LI interneurons, while each unfused abdominal ganglion has two. nih.govroyalsocietypublishing.org The fused terminal ganglion contains additional immunoreactive cell bodies. nih.govroyalsocietypublishing.org In the blowfly, the fused thoracicoabdominal ganglion contains 46 resolvable LomTK-LI neurons. nih.gov

Table 2: Number of Locustatachykinin-Like Immunoreactive (LomTK-LI) Neurons in Ventral Ganglia

GanglionLeucophaea maderae (Cockroach)Calliphora vomitoria (Blowfly)
Suboesophageal Ganglion Numerous interneurons. nih.govroyalsocietypublishing.orgPart of the ~160 neurons in the brain and SOG. nih.gov
Thoracic Ganglia 6 interneurons per ganglion. nih.govroyalsocietypublishing.org46 neurons in the fused thoracicoabdominal ganglion. nih.gov
Abdominal Ganglia 2 interneurons per unfused ganglion. nih.govroyalsocietypublishing.orgIncluded in the fused thoracicoabdominal ganglion. nih.gov
Terminal Ganglion Additional cell bodies present. nih.govroyalsocietypublishing.orgIncluded in the fused thoracicoabdominal ganglion. nih.gov

Locustatachykinins are also found in neurosecretory systems, indicating a hormonal role in addition to their function as neurotransmitters.

In Locusta migratoria, LomTK-like immunoreactive material is found in secretomotor neurons in the lateral protocerebrum that project via the nervi corporis cardiaci II (NCC II) into the glandular lobe of the corpora cardiaca (CCG). nih.gov These neurons are involved in controlling the release of adipokinetic hormones. nih.govoup.com It is suggested that the four or five LomTK-immunopositive neurons in each hemisphere likely contain all four isoforms of locustatachykinin. nih.gov The corpora cardiaca itself contains all four locustatachykinin isoforms in roughly equimolar concentrations. nih.gov In the cockroach, a few protocerebral neurons also send LomTK-LI processes to the glandular lobe of the corpora cardiaca. nih.govroyalsocietypublishing.org

Localization of this compound Peptides in Peripheral Tissues (e.g., Midgut, Proventriculus)

Beyond the CNS, locustatachykinin-like peptides are present in the insect gut, primarily within endocrine cells, suggesting a role in regulating digestion and gut motility.

In both the locust Locusta migratoria and the cockroach Leucophaea maderae, numerous LomTK-immunoreactive endocrine cells are found in the midgut. nih.govroyalsocietypublishing.orgbiologists.com These cells have a characteristic morphology, with a broad base near the outer surface of the intestine and a slender extension reaching towards the gut lumen. biologists.comnih.gov In locusts, the density of these cells is greater in the posterior region of the midgut. nih.gov No immunoreactive nerve fibers were detected along the midgut wall in the locust, indicating that the peptides are released as hormones. nih.gov

In the cockroach, the muscle layer of the midgut is innervated by LomTK-LI fibers originating from the stomatogastric system. nih.govroyalsocietypublishing.org Additionally, the muscle layer of the pharynx receives innervation from LomTK-LI processes from the frontal ganglion. nih.govroyalsocietypublishing.org In the fruit fly Drosophila melanogaster, locustatachykinin-immunoreactive endocrine cells are found along the entire length of the midgut. researchgate.net

Immunolocalization of Tachykinin-Receptor-Like Proteins

The physiological effects of tachykinins are mediated by their binding to specific G protein-coupled receptors. The localization of these receptors provides further insight into the sites of tachykinin action.

In Locusta migratoria, antisera raised against a Drosophila tachykinin receptor (NKD) were used to map the distribution of tachykinin-receptor-like proteins. nih.gov Immunoreactivity was observed in important integrative neuropil areas of the brain, including the central body and the mushroom bodies. nih.gov Additionally, receptor-like immunoreactivity was found in internolaterally located neurons of the tritocerebrum. nih.gov

In the retrocerebral complex, immunoreactivity was detected in nerve terminals, suggesting a presynaptic localization of the receptor. nih.gov Furthermore, stained cell bodies were identified in the subesophageal ganglion. These cells project axons that bypass the corpus allatum and terminate in the storage part of the corpus cardiacum. nih.gov This distribution aligns with the sites of locustatachykinin release, supporting the peptide-receptor signaling pathway.

Methodological Approaches in Locustatachykinin Ii Research

Bioassay Development for Functional Screening

Bioassays are fundamental for screening the functional activity of neuropeptides like Locustatachykinin II. A prominent example is the cockroach hindgut muscle contraction bioassay, which has been instrumental in the initial isolation and characterization of locustatachykinins.

Cockroach Hindgut Muscle Contraction Bioassay:

This heterologous bioassay utilizes the isolated hindgut (proctodeum) of the cockroach, Leucophaea maderae, to measure the myotropic (muscle-contracting) effects of peptide fractions. The spontaneous contractions of the hindgut preparation are monitored, and the application of active substances like Lom-TK-II results in an increase in the frequency or amplitude of these contractions. This assay proved to be a sensitive and reliable method for detecting myotropic activity during the purification of locustatachykinins from locust brain complexes.

The effectiveness of this bioassay is demonstrated by the nearly identical threshold concentrations required to elicit a response from both the natural and synthetic versions of Lom-TK-II. The natural product increased spontaneous contractions of the cockroach hindgut at a threshold concentration of 1.4 ± 0.18 x 10⁻⁹ M, while the synthetic replica showed a threshold of 1.5 ± 0.18 x 10⁻⁹ M. This demonstrates the bioassay's precision in quantifying the biological activity of the peptide.

Beyond the cockroach hindgut, the myotropic activity of Lom-TK-II has also been assessed on other insect visceral muscles, such as the foregut and oviduct of the locust, Locusta migratoria. These assays have revealed differential sensitivities of various tissues to the peptide. For instance, the locust foregut is stimulated by Lom-TK-II at a threshold concentration of 3.2 ± 0.3 x 10⁻⁹ M, while the oviduct requires a higher concentration of 2.4 ± 0.3 x 10⁻⁹ M to induce contractions.

Bioassay Preparation Peptide Threshold Concentration (M) Observed Effect
Cockroach (Leucophaea maderae) HindgutNatural this compound1.4 ± 0.18 x 10⁻⁹Increased spontaneous contractions
Cockroach (Leucophaea maderae) HindgutSynthetic this compound1.5 ± 0.18 x 10⁻⁹Increased spontaneous contractions
Locust (Locusta migratoria) ForegutSynthetic this compound3.2 ± 0.3 x 10⁻⁹Increased spontaneous contractions
Locust (Locusta migratoria) OviductSynthetic this compound2.4 ± 0.3 x 10⁻⁹Stimulation of contractions

Immunoanalytical Techniques

Immunoanalytical techniques are pivotal for the detection, quantification, and localization of this compound in biological tissues. These methods rely on the specific binding of antibodies to the target peptide.

Radioimmunoassay (RIA):

A radioimmunoassay was developed to determine the concentration of tachykinin-related peptides in various tissues of the cockroach Leucophaea maderae. nih.gov This technique utilizes an antiserum raised against Locustatachykinin I (Lom-TK I), which also recognizes Lom-TK-II due to structural similarities. nih.govnih.gov The RIA allows for the quantification of Lom-TK-like immunoreactivity in tissue extracts. nih.gov For instance, studies have shown that the largest amounts of this immunoreactivity are found in the brain and midgut of the cockroach. nih.gov The combination of RIA with high-performance liquid chromatography (HPLC) has further enabled the identification of multiple Lom-TK-like components in tissue extracts. nih.gov

Enzyme-Linked Immunosorbent Assay (ELISA):

Immunocytochemistry (ICC):

Immunocytochemistry is a powerful technique for visualizing the distribution of this compound within the nervous system and other tissues. nih.gov Using antisera raised against locustatachykinins, researchers have been able to map the neuronal pathways and locate the cell bodies containing these peptides. nih.govnih.gov For example, in the locust Schistocerca gregaria, immunocytochemistry has revealed that the central complex of the brain is innervated by at least 66 locustatachykinin I/II-immunoreactive neurons. nih.gov These studies have also shown the co-localization of locustatachykinin-like immunoreactivity with other neurochemicals, such as octopamine and GABA, in specific neurons. nih.gov In the cockroach Leucophaea maderae, immunocytochemistry has been used to trace Lom-TK-like immunoreactive fibers in the foregut and hindgut, providing anatomical evidence for the peptide's role in gut motility. nih.gov

Technique Application in this compound Research Key Findings
Radioimmunoassay (RIA)Quantification of tachykinin-related peptides in cockroach tissues. nih.govHighest concentrations of Lom-TK-like immunoreactivity in the brain and midgut. nih.gov
ELISATesting the specificity of Lom-TK-II antisera. sci-hub.seConfirmed antiserum reactivity with synthetic Lom-TK-I and II. sci-hub.se
Immunocytochemistry (ICC)Mapping the distribution of Lom-TK-immunoreactive neurons in the locust brain. nih.govnih.govIdentified at least 66 immunoreactive neurons in the central complex of the locust brain. nih.gov

Chromatographic and Spectrometric Analysis for Purification and Detection

The purification and identification of this compound from complex biological extracts are achieved through a combination of chromatographic and spectrometric techniques.

High-Performance Liquid Chromatography (HPLC):

HPLC, particularly reversed-phase HPLC (RP-HPLC), is a cornerstone for the purification of neuropeptides. researchgate.net The isolation of Locustatachykinin I and II from thousands of locust brain complexes involved multiple steps of RP-HPLC. Different column chemistries, such as C8 and C18, are used to separate peptides based on their hydrophobicity. The fractions collected from the HPLC are then typically subjected to a bioassay to identify those with myotropic activity. The high resolving power of HPLC allows for the separation of closely related peptide isoforms.

Mass Spectrometry (MS):

Mass spectrometry is an indispensable tool for determining the precise molecular weight and amino acid sequence of peptides. Following purification by HPLC, mass spectrometry is used to confirm the identity of the isolated peptides. researchgate.net This technique provides definitive structural information, complementing the data obtained from other methods like Edman degradation. researchgate.net The combination of liquid chromatography with mass spectrometry (LC-MS) is a powerful approach for identifying known and novel peptides in complex biological samples. mdpi.com

The purification of Locustatachykinin I and II from 9,000 locust brain-corpora cardiaca-corpora allata-suboesophageal ganglion extracts yielded approximately 1.9 µg of Lom-TK-I and 5.3 µg of Lom-TK-II. This small amount of purified material was sufficient for subsequent structural analysis.

Synthetic Peptide Production and Structure-Activity Relationship Studies

The chemical synthesis of peptides allows for the production of larger quantities of this compound than can be obtained from natural sources. This is crucial for conducting detailed physiological and pharmacological studies.

Synthetic Peptide Production:

Once the primary structure of this compound (Ala-Pro-Leu-Ser-Gly-Phe-Tyr-Gly-Val-Arg-NH₂) was determined, it was replicated through chemical synthesis. The availability of synthetic Lom-TK-II has been essential for confirming the biological activity of the natural peptide and for exploring its various physiological roles. The synthetic replica of Lom-TK-II was shown to have nearly identical myotropic activity to the natural product in the cockroach hindgut bioassay.

Structure-Activity Relationship (SAR) Studies:

Future Directions and Emerging Research Avenues for Locustatachykinin Ii

Identification of Additional Biological Activities and Functional Diversity

Initial research on locustatachykinins primarily focused on their myotropic activity, particularly the contraction of visceral muscles in the foregut, oviduct, and hindgut of various insect species. nih.govnih.govcore.ac.uk However, the multifunctional nature of their vertebrate counterparts, the tachykinins, suggests that Lom-TK-II likely possesses a broader range of biological functions. core.ac.uknih.gov Future research should aim to uncover these additional activities.

Emerging evidence points towards the involvement of tachykinin-related peptides (TRPs) in a variety of physiological processes beyond muscle contraction. These include roles in the central nervous system, regulation of hormone release, and even antimicrobial activity. nih.govnih.govscienceopen.com For instance, locustatachykinins have been shown to induce the release of adipokinetic hormone from the locust corpora cardiaca. nih.govbioone.org Furthermore, recent studies in Triatoma infestans have identified tachykinin-related peptides with antimicrobial properties, opening up a new avenue for investigating the potential immune-related functions of Lom-TK-II. scienceopen.com The pleiotropic nature of tachykinins in other invertebrates, where they are involved in processes like lipid metabolism, locomotion, and sensory processing, further underscores the need to explore a wider functional repertoire for Lom-TK-II. nih.govfrontiersin.orgfrontiersin.org

Future studies could employ a variety of screening assays to identify novel biological activities. This could involve investigating the effects of Lom-TK-II on different tissues and cell types, as well as examining its role in complex behaviors such as feeding, reproduction, and stress responses. The commercial availability of synthetic locustatachykinins will be instrumental in facilitating these investigations. core.ac.uk

Table 1: Known and Potential Biological Activities of Locustatachykinin II and Related Peptides

Biological ActivityOrganism/SystemSupporting Evidence
Established Activities
Myotropic (Visceral Muscle Contraction)Locusta migratoria (Foregut, Oviduct), Leucophaea maderae (Hindgut)Potent stimulation of muscle contractions. nih.govcore.ac.uk
Emerging & Potential Activities
Hormone Release RegulationLocusta migratoria (Corpora Cardiaca)Induction of adipokinetic hormone release. nih.govbioone.org
NeuromodulationInsect Central Nervous SystemDistribution in interneurons and modulation of neuronal activity. nih.govnih.gov
Antimicrobial DefenseTriatoma infestansIdentification of TRPs with antimicrobial activity. scienceopen.com
Lipid Metabolism RegulationDrosophila melanogasterSuppression of lipogenesis by tachykinin peptides. frontiersin.org
Sensory ProcessingDrosophila melanogasterRole in early olfactory processing. nih.gov
Locomotion and BehaviorDrosophila melanogasterModulation of circuits controlling locomotion and food search. nih.gov

In-depth Analysis of Gene Expression Regulation and Transcriptional Mechanisms

Understanding the regulation of the gene encoding Lom-TK-II is crucial for a complete picture of its physiological roles. The expression of neuropeptide genes is a highly controlled process, occurring at multiple levels including epigenetic, transcriptional, and post-transcriptional stages. libretexts.orgpressbooks.pub While the structure of the precursor protein for locustatachykinins is known, the specific mechanisms governing the transcription of its gene remain largely unexplored. core.ac.uk

Future research should focus on identifying the regulatory elements, such as promoters and enhancers, that control the expression of the Lom-TK-II gene. bioone.org Investigating the transcription factors that bind to these elements will provide insights into how various internal and external stimuli influence Lom-TK-II production. Techniques like RNA sequencing (RNA-Seq) can be employed to analyze global gene expression profiles in response to different physiological states, potentially revealing the upstream signaling pathways that regulate Lom-TK-II expression. researchgate.net

Furthermore, exploring the phenomenon of transcriptional bursting, where gene activity alternates between "on" and "off" states, could provide a deeper understanding of the dynamic regulation of Lom-TK-II levels in individual cells. kyushu-u.ac.jp Comparative analyses of the promoter and enhancer regions of tachykinin genes across different species could also shed light on the evolutionary conservation and divergence of their transcriptional mechanisms. bioone.org

Elucidation of Specific Receptor Subtype Functions and Ligand Selectivity

The biological effects of Lom-TK-II are mediated by its interaction with specific G protein-coupled receptors (GPCRs). nih.govresearchgate.net While receptors for tachykinin-related peptides have been identified in insects like Drosophila, the specific receptor subtypes that bind Lom-TK-II and their distinct signaling pathways are not fully characterized. nih.govraolab.cn In vertebrates, different tachykinin receptor subtypes (NK1, NK2, NK3) exhibit selective binding to different tachykinin peptides, leading to diverse physiological outcomes. researchgate.net Whether a similar level of receptor subtype diversity and ligand selectivity exists for Lom-TK-II and other insect TRPs is a key area for future investigation.

Initial studies suggest that insect tachykinin receptors may have more relaxed ligand selectivity compared to their mammalian counterparts. bioone.org However, the existence of multiple tachykinin-related peptides within a single insect species points towards the possibility of functional specialization through distinct receptor interactions. raolab.cn Future research should focus on cloning and pharmacologically characterizing the specific receptors for Lom-TK-II. This will involve expressing these receptors in cell lines and testing their activation by Lom-TK-II and other related peptides. researchgate.net

Understanding the structural basis of ligand-receptor interactions is also crucial. Mutagenesis studies can help identify the key amino acid residues in both the peptide and the receptor that are critical for binding and activation. frontiersin.org This knowledge will not only clarify the mechanisms of Lom-TK-II signaling but could also aid in the design of selective agonists and antagonists for experimental studies. The C-terminal region of tachykinins is known to be essential for biological activity, and subtle variations in this region can influence receptor preference. expasy.orgresearchgate.net

Systems-Level Integration of this compound Signaling Networks in Invertebrate Physiology

To fully appreciate the physiological significance of Lom-TK-II, it is essential to move beyond the study of individual components and adopt a systems-level perspective. This involves understanding how Lom-TK-II signaling is integrated into the broader neuroendocrine and physiological networks of the insect. Tachykinin-related peptides are often part of complex signaling cascades and can interact with other neuropeptide systems. mdpi.com

Future research should aim to map the neural circuits where Lom-TK-II acts as a neuromodulator. nih.gov This can be achieved through techniques like immunocytochemistry to visualize the distribution of Lom-TK-II and its receptors in the central nervous system. researchgate.net Investigating the co-localization of Lom-TK-II with other neurotransmitters and neuropeptides can provide clues about its role in modulating different neuronal pathways. mdpi.com

Exploration of this compound Roles in Underexplored Invertebrate Phyla

The study of tachykinin-related peptides has predominantly focused on arthropods, particularly insects. nih.gov However, tachykinins are an ancient and widespread family of neuropeptides, with representatives found in various invertebrate phyla, including annelids, mollusks, and even cnidarians. frontiersin.orgresearchgate.net Exploring the roles of Lom-TK-II and its homologs in these underexplored phyla will provide valuable insights into the evolutionary history and functional diversification of the tachykinin signaling system.

Comparative studies across different invertebrate groups can reveal conserved and lineage-specific functions of tachykinins. For instance, while myotropic activity appears to be a common function, the specific roles in processes like reproduction and development may vary significantly between phyla. nih.govmnhn.fr The discovery of tachykinin-like peptides in the venom of some invertebrates, where they act as toxins, highlights the remarkable functional plasticity of this peptide family. frontiersin.orgfrontiersin.org

Future research should involve the identification and characterization of tachykinin systems in a wider range of invertebrate species. This will require a combination of genomic and peptidomic approaches to identify the peptides and their receptors, followed by functional assays to determine their physiological roles. Such studies will not only broaden our understanding of invertebrate biology but also provide a more complete picture of the evolution of this ancient and functionally diverse neuropeptide family.

Q & A

Q. What structural characterization techniques are essential for confirming the identity of Locustatachykinin II in experimental studies?

To confirm the peptide's identity, researchers should employ tandem mass spectrometry (MS/MS) for sequence verification and nuclear magnetic resonance (NMR) spectroscopy for tertiary structure analysis. Reproducibility requires detailed documentation of purification protocols (e.g., HPLC gradients) and calibration standards. Cross-validation with synthetic analogs is recommended to rule out batch-specific impurities .

Q. How can researchers ensure reproducibility when studying the functional roles of this compound in insect neurophysiology?

Reproducibility hinges on standardized in vivo preparation methods (e.g., saline composition, temperature control) and rigorous statistical power calculations. Use blinded data collection and pre-registered protocols to minimize observer bias. Include positive controls (e.g., known neuropeptide agonists) and report negative results to contextualize findings .

Q. What methodological considerations are critical when designing dose-response experiments for this compound?

Employ logarithmic dose intervals to capture threshold effects and use nonlinear regression models (e.g., four-parameter logistic curves) for EC₅₀ calculations. Validate receptor specificity via RNAi knockdown or competitive antagonists. Document solvent controls (e.g., DMSO concentrations) to isolate peptide-specific effects .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in reported functional roles of this compound across different insect models?

Conduct systematic reviews using PRISMA guidelines to assess study heterogeneity. Apply meta-regression to evaluate confounding variables (e.g., species-specific receptor isoforms, assay sensitivity). Use the Paule-Mandel estimator to quantify between-study variance, followed by subgroup analyses to identify biological or methodological moderators .

Q. How can meta-analytical approaches be applied to synthesize heterogeneous data on this compound's receptor binding affinities?

Curate datasets with standardized units (e.g., Ki values) and apply random-effects models to account for inter-study variability. Use the Q-profile method to estimate confidence intervals for between-study variance. Sensitivity analyses should exclude outliers (e.g., radioligand purity <95%) to improve robustness .

Q. What experimental design frameworks (e.g., PICO, FINER) are most effective for investigating this compound's multifunctional signaling properties?

Adopt the PICO framework to define:

  • Population : Target tissue/cell type
  • Intervention : this compound concentration/time course
  • Comparison : Knockout models or receptor antagonists
  • Outcome : Secondary messenger activation (e.g., Ca²⁺ imaging). Apply FINER criteria to ensure feasibility (e.g., peptide stability assays) and novelty (e.g., unexplored cross-talk with octopamine pathways) .

Q. What computational methods are suitable for predicting this compound's interaction with orphan neuropeptide receptors?

Combine molecular docking (e.g., AutoDock Vina) with molecular dynamics simulations (≥100 ns trajectories) to assess binding pocket stability. Validate predictions via alanine scanning mutagenesis and surface plasmon resonance (SPR) assays. Cross-reference results with transcriptomic databases to prioritize in vivo targets .

Q. Methodological Notes

  • For structural studies, always report deconvolution parameters for MS/MS spectra and NOE constraints in NMR .
  • In meta-analyses, use the I² statistic to quantify heterogeneity and the Egger test to assess publication bias .
  • Pre-register experimental protocols on platforms like Open Science Framework to enhance transparency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.